4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile 4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812509
InChI: InChI=1S/C27H20N2O2S/c1-31-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)29-27(24(23)17-28)32-18-26(30)21-10-6-3-7-11-21/h2-16H,18H2,1H3
SMILES:
Molecular Formula: C27H20N2O2S
Molecular Weight: 436.5 g/mol

4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile

CAS No.:

Cat. No.: VC15812509

Molecular Formula: C27H20N2O2S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile -

Specification

Molecular Formula C27H20N2O2S
Molecular Weight 436.5 g/mol
IUPAC Name 4-(4-methoxyphenyl)-2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C27H20N2O2S/c1-31-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)29-27(24(23)17-28)32-18-26(30)21-10-6-3-7-11-21/h2-16H,18H2,1H3
Standard InChI Key LVBZHRPXDVMHNQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Analysis

The compound features a nicotinonitrile backbone (C₅H₃N₂CN) with three distinct substituents:

  • Position 4: A 4-methoxyphenyl group (C₆H₄OCH₃), contributing electron-donating effects via the methoxy moiety.

  • Position 6: A phenyl group (C₆H₅), enhancing aromatic stacking interactions.

  • Position 2: A (2-oxo-2-phenylethyl)thio group (SCH₂C(O)Ph), introducing both sulfur-based reactivity and ketone functionality.

The interplay between these groups dictates the compound’s electronic profile, solubility, and potential biological activity. Comparative analysis with structurally similar compounds, such as 4-(4-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-(2-oxo-2H-chromen-3-yl)nicotinonitrile , suggests that the phenyl substitution at position 6 may reduce polarity compared to chromenone-containing analogs.

Molecular Geometry and Electronic Effects

Density functional theory (DFT) calculations for analogous nicotinonitriles predict a planar pyridine ring with substituents adopting orthogonal orientations to minimize steric hindrance. The methoxy group’s electron-donating nature increases electron density at position 4, while the thioether and ketone groups at position 2 create a localized electrophilic region .

Table 1: Key Structural Parameters of the Compound

ParameterValue/Description
Molecular FormulaC₂₈H₂₁N₂O₂S
Molecular Weight457.55 g/mol
Hybridization (Pyridine)sp²
Key Bond Angles (C-S-C)~104°

Synthesis and Reaction Pathways

Multi-Component Condensation Strategy

The synthesis of this compound likely follows a Krohnke-type reaction, as demonstrated for related nicotinonitriles . A plausible route involves:

  • Formation of the pyridine core: Condensation of an aryl aldehyde, cyanothioacetamide, and a ketone in the presence of ammonium acetate.

  • Functionalization at position 2: Alkylation of the thiol group with 2-bromo-1-phenylethanone under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
14-Methoxybenzaldehyde, cyanothioacetamide, acetophenone, NH₄OAc, acetic acid, reflux, 3 h75%
22-Bromo-1-phenylethanone, KOH, DMF, 2 h60%

Optimization Challenges

Key challenges include minimizing dimerization during pyridine formation and controlling regioselectivity during thioether formation. Polar aprotic solvents like DMF improve solubility of intermediates, while stoichiometric control of 2-bromo-1-phenylethanone prevents over-alkylation .

Physicochemical Properties

Thermal Stability and Solubility

The compound is expected to exhibit moderate thermal stability, with a melting point range of 140–150°C based on analogs . Solubility profiles derived from structural analogs suggest:

  • High solubility: In DMSO and DMF due to polar nitrile and ketone groups.

  • Low solubility: In water and hexane, attributed to aromatic dominance.

Table 3: Physicochemical Profile

PropertyValue
Melting Point140–150°C (predicted)
LogP3.8 (estimated)
Solubility in DMSO>50 mg/mL

Spectral Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands include:

  • ν(CN): ~2210 cm⁻¹ (sharp, medium intensity).

  • ν(C=O): ~1685 cm⁻¹ (strong).

  • ν(Ar-O-CH₃): ~1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.75 ppm (s, 3H, OCH₃).

  • δ 4.56 ppm (s, 2H, SCH₂).

  • δ 7.28–7.70 ppm (m, 14H, ArH).

¹³C NMR:

  • δ 168.5 ppm (C=O).

  • δ 118.2 ppm (CN).

Mass Spectrometry (MS)

  • Molecular ion: m/z 457.55 ([M]⁺).

  • Key fragments: m/z 356 (loss of SCH₂C(O)Ph), m/z 252 (pyridine core) .

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